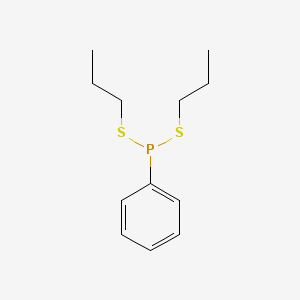
Phenylphosphonodithious acid dipropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylphosphonodithious acid dipropyl ester is an organophosphorus compound with the molecular formula C12H19PS2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenylphosphonodithious acid dipropyl ester can be synthesized through the esterification of phenylphosphonodithious acid with propyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenylphosphonodithious acid dipropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols and phosphonous acids.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and bases.
Major Products Formed
Oxidation: Phosphonic acids and corresponding alcohols.
Reduction: Alcohols and phosphonous acids.
Substitution: Various substituted phosphonodithious esters.
Applications De Recherche Scientifique
Phenylphosphonodithious acid dipropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an antidote for certain toxins.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of phenylphosphonodithious acid dipropyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and biochemical processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipropyl phosphite
- Dipropyl phosphonate
- Phenylphosphonodithioic acid diethyl ester
Uniqueness
Phenylphosphonodithious acid dipropyl ester is unique due to its specific ester functional group and the presence of sulfur atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
50538-07-3 |
|---|---|
Formule moléculaire |
C12H19PS2 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
phenyl-bis(propylsulfanyl)phosphane |
InChI |
InChI=1S/C12H19PS2/c1-3-10-14-13(15-11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clé InChI |
CZWNDMHKCMXBQR-UHFFFAOYSA-N |
SMILES canonique |
CCCSP(C1=CC=CC=C1)SCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


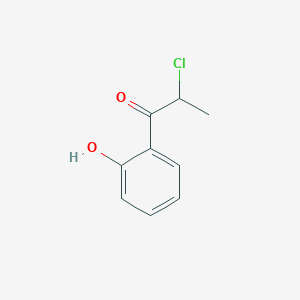
![Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene-](/img/structure/B13963050.png)
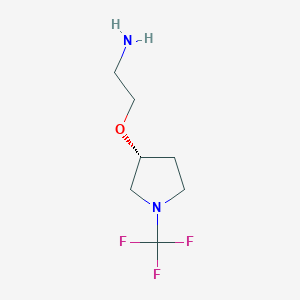
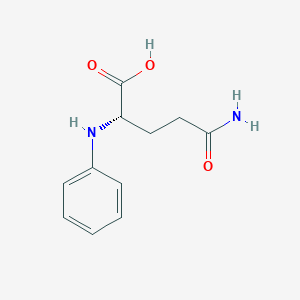
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13963081.png)

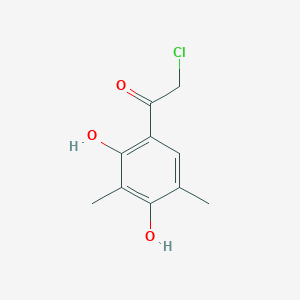
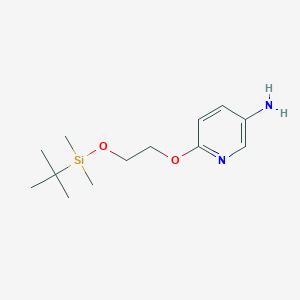

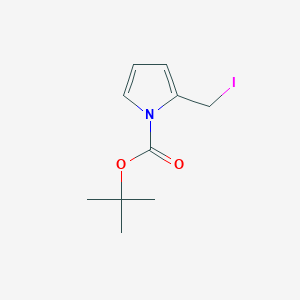
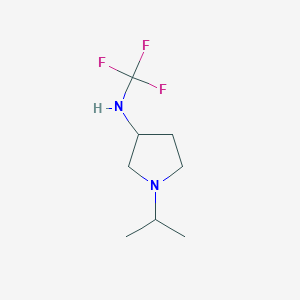

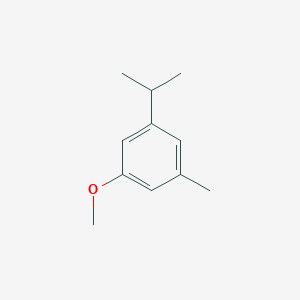
![Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]](/img/structure/B13963142.png)
